5-ピリミジンメタノール

概要

説明

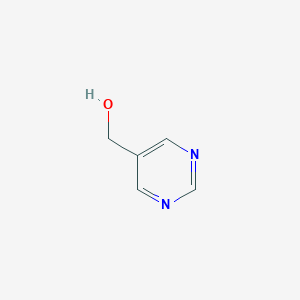

5-(Hydroxymethyl)pyrimidine (5-HMP) is an important intermediate in the synthesis of a wide variety of compounds, including drugs, agrochemicals, and other biologically active compounds. It is a five-membered heterocyclic compound containing a nitrogen atom and a hydroxymethyl substituent. 5-HMP is widely used in the pharmaceutical and agrochemical industries due to its high reactivity and versatility.

科学的研究の応用

スタチン系医薬品の合成中間体

5-ピリミジンメタノール: は、広く使用されているスタチンであるロズバスタチンの合成における重要な中間体として役立ちます . スタチンは、コレステロール値の管理と心臓血管疾患の予防に不可欠です。 この化合物は、穏やかな条件下で好気的酸化を利用する効率的な合成アプローチに関与しており、これは大規模な医薬品生産にとって有利です .

抗菌剤の前駆体

研究は、5-ピリミジンメタノール誘導体が殺生物活性を持つ可能性を示しており、水系における藻類とバクテリアの増殖を抑制する効果があることを示唆しています. これは、水消毒や環境管理に適用できる新しい抗菌剤の開発に、その使用の可能性を広げています.

環境管理

研究では、5-ピリミジンメタノールが、特に水生システムにおける微生物の増殖を抑制する、環境管理における役割を探求してきました. その藻類駆除特性は、水質と生態系のバランスに悪影響を与える藻類ブルームの管理において重要となる可能性があります.

ナノ材料の合成

5-ピリミジンメタノール: は、環境改善に役立つナノ材料の合成に貢献する可能性があります。 ナノ材料は、クリーンエネルギー生産のための太陽電池や、建物の外壁用のコーティングなど、さまざまなデバイスに使用されています .

化学合成

試薬として、5-ピリミジンメタノールは、環状縮合5-アリール置換ピリジンとメラニン濃縮ホルモン受容体1アンタゴニストの調製に使用されます . これらの化合物は、化学合成と創薬において重要な意味を持っています。

生物医学研究

5-ピリミジンメタノールの生物医学研究における可能性は、抗菌特性を持つ化合物の合成における役割に関連しています。 特に、抗生物質耐性菌の増加に対処する上で、新しい治療薬の開発に役立つ可能性があります .

作用機序

Target of Action

It is known that pyrimidine analogues often interact with enzymes involved in nucleotide synthesis and metabolism .

Mode of Action

Pyrimidine analogues typically interact with their targets by mimicking the natural substrate’s structure, thereby inhibiting the enzyme’s function .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways. They are essential components of nucleic acids (DNA and RNA) and are involved in many metabolic processes. For instance, Uridine 5′-monophosphate (UMP) is the first product of the de novo pyrimidine pathway and is further converted to other pyrimidine nucleosides for DNA and RNA synthesis .

Pharmacokinetics

The synthesis of related compounds suggests that the compound’s bioavailability could be influenced by its chemical structure and the presence of functional groups .

Result of Action

Pyrimidine analogues can disrupt cellular functions by interfering with nucleotide metabolism, potentially leading to effects such as growth inhibition .

Safety and Hazards

5-(Hydroxymethyl)pyrimidine is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation or damage to organs through prolonged or repeated exposure . It should be stored in a well-ventilated place and kept tightly closed .

将来の方向性

Recent studies have provided new insights into the role of 5-(Hydroxymethyl)pyrimidine and its derivatives in biological processes . These findings suggest potential future directions for research, including further exploration of the compound’s role in gene regulation, neuron development, and tumorigenesis .

生化学分析

Biochemical Properties

5-Pyrimidinemethanol plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides and nucleic acids. It interacts with several enzymes and proteins involved in pyrimidine metabolism. One of the key enzymes it interacts with is dihydroorotate dehydrogenase, which is crucial for the de novo synthesis of pyrimidine nucleotides. This interaction is essential for the production of uridine monophosphate, a precursor for other pyrimidine nucleotides .

Cellular Effects

5-Pyrimidinemethanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, it has been observed that alterations in pyrimidine metabolism can lead to changes in cell proliferation and survival . By modulating the levels of pyrimidine nucleotides, 5-Pyrimidinemethanol can affect the synthesis of ribonucleic acid and deoxyribonucleic acid, thereby influencing gene expression and cellular function.

Molecular Mechanism

At the molecular level, 5-Pyrimidinemethanol exerts its effects through various binding interactions with biomolecules. It acts as a substrate for enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase. By binding to these enzymes, it facilitates the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Pyrimidinemethanol can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure . Over time, 5-Pyrimidinemethanol may undergo degradation, leading to changes in its biochemical activity and efficacy.

Dosage Effects in Animal Models

The effects of 5-Pyrimidinemethanol can vary significantly with different dosages in animal models. At low doses, it has been observed to enhance cellular function and promote the synthesis of nucleotides. At higher doses, 5-Pyrimidinemethanol can exhibit toxic effects, leading to cellular damage and impaired function .

Metabolic Pathways

5-Pyrimidinemethanol is involved in several metabolic pathways, including the de novo synthesis and salvage pathways of pyrimidine metabolism. In the de novo pathway, it is converted into orotate, which is then used to synthesize uridine monophosphate and other pyrimidine nucleotides . This pathway is essential for providing the necessary building blocks for ribonucleic acid and deoxyribonucleic acid synthesis.

Transport and Distribution

Within cells and tissues, 5-Pyrimidinemethanol is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters that facilitate the entry of pyrimidine derivatives. Once inside the cell, 5-Pyrimidinemethanol can be distributed to different cellular compartments, including the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of 5-Pyrimidinemethanol is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it participates in the synthesis and repair of nucleic acids . Targeting signals and post-translational modifications can direct 5-Pyrimidinemethanol to specific cellular compartments, ensuring its proper localization and function.

特性

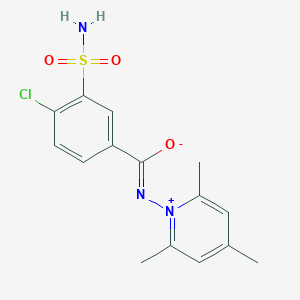

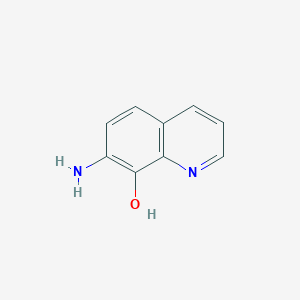

IUPAC Name |

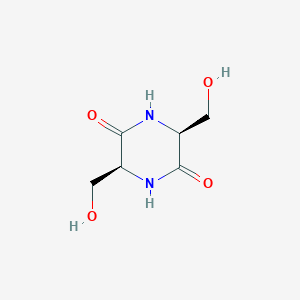

pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRDEZUMAVRTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573017 | |

| Record name | (Pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25193-95-7 | |

| Record name | 5-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25193-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary target sites of pyrimidin-5-ylmethanol fungicides in fungi?

A1: Research suggests that pyrimidin-5-ylmethanols primarily target two reactions in the ergosterol biosynthesis pathway: []

- C-14 Demethylation of Sterols: This reaction, dependent on cytochrome P-450, is crucial for ergosterol synthesis. Pyrimidin-5-ylmethanols inhibit this step. []

- C-22(23) Desaturation of Sterols: This reaction is another key step in ergosterol biosynthesis that is disrupted by pyrimidin-5-ylmethanols. []

Q2: What are the downstream effects of inhibiting ergosterol biosynthesis in fungi?

A2: Ergosterol is a vital component of fungal cell membranes, similar to cholesterol in animal cells. Inhibiting its biosynthesis disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Q3: Is there evidence of additional target sites for pyrimidin-5-ylmethanols in fungi?

A3: While ergosterol biosynthesis inhibition is considered the primary mode of action, studies indicate the existence of secondary, albeit less sensitive, target sites. This is suggested by the observation that adding ergosterol does not fully reverse the fungitoxic effects. []

Q4: What is the proposed nature of these secondary target sites?

A4: Research suggests these secondary targets are likely heme enzymes, similar to the cytochrome P-450 involved in sterol C-14 demethylation. []

Q5: What is the primary target of pyrimidin-5-ylmethanols in higher plants?

A5: In plants, these compounds primarily target reactions within the gibberellin (GA) biosynthesis pathway, specifically those involved in converting kaurene to kaurenoic acid. These reactions are also dependent on cytochrome P-450. []

Q6: What are the consequences of inhibiting GA biosynthesis in plants?

A6: Gibberellins are plant hormones crucial for growth and development, particularly stem elongation. Inhibiting their biosynthesis leads to reduced plant height, a desirable effect in growth regulation. []

Q7: Do pyrimidin-5-ylmethanols affect plant growth beyond GA biosynthesis inhibition?

A7: Yes, high concentrations of these compounds can cause growth retardation not reversible by GA application. This suggests action on targets outside the GA pathway. []

Q8: What is the molecular formula and weight of 5-pyrimidinemethanol?

A8: 5-pyrimidinemethanol has the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol.

Q9: How does the presence of pine bark in growth media affect the efficacy of pyrimidin-5-ylmethanol growth retardants?

A9: Research shows that pine bark in growth media can significantly reduce the effectiveness of some pyrimidin-5-ylmethanol growth retardants, like ancymidol, paclobutrazol, and uniconazole. Higher concentrations are often needed in pine bark-based media to achieve the same growth control as in peat-based media. []

Q10: How do structural modifications of 2,4-diamino-5-benzylpyrimidine derivatives affect their activity against bacterial dihydrofolate reductase?

A10: Studies on 2,4-diamino-5-benzylpyrimidine derivatives, which share structural similarities with pyrimidin-5-ylmethanols, demonstrate the impact of structural changes on activity: []

- 4-Methyl-8-Methoxy Substitution: This modification on the benzyl ring enhances the inhibition of bacterial dihydrofolate reductase, with potency comparable to trimethoprim. []

- Aromatic vs. Tetrahydroquinoline Rings: Compounds with rigid aromatic rings exhibit greater enzyme inhibition, while those with tetrahydroquinoline rings demonstrate better selectivity. []

- N-1 Substitution: Specificity is further influenced by substituents at the N-1 position of 4-methyl-8-methoxy derivatives. The spatial arrangement and protonation state at N-1 appear to play a role in selectivity. []

Q11: How are pyrimidin-5-ylmethanol derivatives used as growth retardants?

A11: Several pyrimidin-5-ylmethanol derivatives are used as plant growth regulators. These compounds are typically applied as soil drenches, foliar sprays, or bulb dips. [, , , , , , , ] Examples include:

- Ancymidol: Commonly used to control the height of various plants, including Easter lilies, poinsettias, and various foliage plants. [, , , , , , , , , , , , ]

- Flurprimidol: Effective in retarding the growth of a wide range of plants, including southern pine seedlings, Easter lilies, and turfgrasses. [, , , , , , , , ]

- EL-500: Successfully used for dwarfing southern pine seedlings without apparent toxicity. []

Q12: How effective are 2,4-diamino-5-benzylpyrimidine derivatives as antibacterial agents?

A12: These compounds exhibit potent inhibition of bacterial dihydrofolate reductase, a key enzyme in folate metabolism, essential for bacterial growth. This inhibition translates to broad-spectrum antibacterial activity in vitro. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)